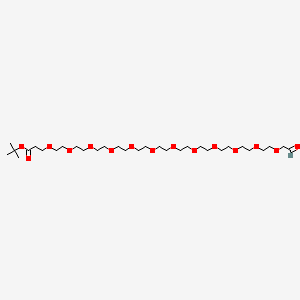
CHO-PEG12-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHO-PEG12-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTAC molecules, which have significant potential in targeted therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHO-PEG12-Boc involves the conjugation of a PEG chain with a Boc-protected amine group. The general synthetic route includes the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable activating agent such as p-nitrophenyl chloroformate.
Conjugation with Boc-protected Amine: The activated PEG chain is then reacted with a Boc-protected amine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade activating agents.
Controlled Reaction Conditions: The reaction with Boc-protected amine is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
CHO-PEG12-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the PEG chain to react with other functional groups.
Conjugation Reactions: The PEG chain can be conjugated with various ligands or proteins to form PROTAC molecules.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Agents: Agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for conjugation reactions.
Major Products
The major products formed from these reactions are PEGylated compounds and PROTAC molecules, which have applications in targeted protein degradation .
Scientific Research Applications
CHO-PEG12-Boc has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Facilitates the study of protein functions by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
Mechanism of Action
CHO-PEG12-Boc acts as a linker in PROTAC molecules. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG12-NH-Boc: Another PEG-based linker with a DBCO moiety.
PEGylated Compounds: Various PEGylated compounds used in drug delivery and bioconjugation
Uniqueness
CHO-PEG12-Boc is unique due to its specific application in the synthesis of PROTAC molecules, which are emerging as a promising approach for targeted therapy .
Properties
Molecular Formula |
C31H60O15 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H60O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h5H,4,6-29H2,1-3H3 |
InChI Key |
XGKOPOGUYWQXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


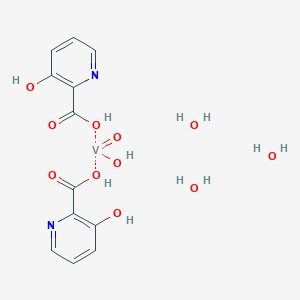

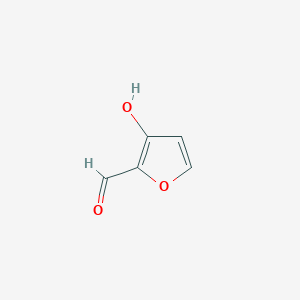
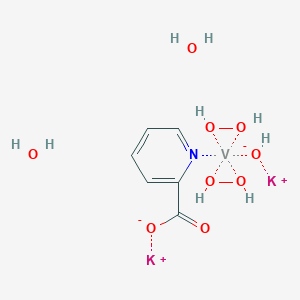
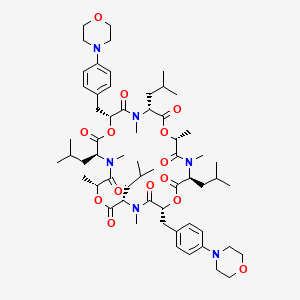
![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
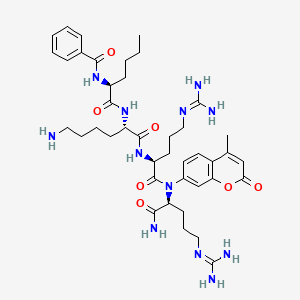


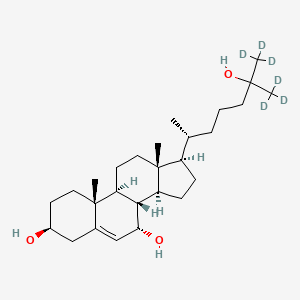
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)


